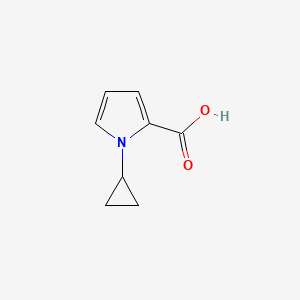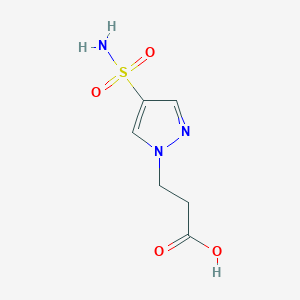
1-cyclopropyl-1H-pyrrole-2-carboxylic acid
Übersicht
Beschreibung
“1-cyclopropyl-1H-pyrrole-2-carboxylic acid” is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 . It is a type of heterocyclic building block .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as “1-cyclopropyl-1H-pyrrole-2-carboxylic acid”, can be achieved through various methods. For instance, the Paal-Knorr pyrrole condensation is a common method used for the synthesis of N-substituted pyrroles . Other methods include the conversion of primary diols and amines to pyrroles catalyzed by a stable manganese complex , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .Molecular Structure Analysis
The molecular structure of “1-cyclopropyl-1H-pyrrole-2-carboxylic acid” consists of a pyrrole ring attached to a carboxylic acid group and a cyclopropyl group . The pyrrole ring and its carboxyl substituent are close to coplanar .Wissenschaftliche Forschungsanwendungen
Role in Medicinal Chemistry
The pyrrole subunit, which is a part of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid, is known to be a resourceful small molecule in key medicinal hetero-aromatics . It is widely known as a biologically active scaffold which possesses a diverse nature of activities .
Antipsychotic Properties
Pyrrole-containing analogs are known to have antipsychotic properties . This suggests that 1-cyclopropyl-1H-pyrrole-2-carboxylic acid could potentially be used in the development of antipsychotic drugs.
Anticancer Applications
Pyrrole-containing drugs are known to have anticancer properties, specifically against leukemia, lymphoma, and myelofibrosis . This indicates a potential application of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid in cancer treatment.
Antibacterial and Antifungal Properties
Pyrrole-containing compounds have been found to exhibit antibacterial and antifungal properties . This suggests that 1-cyclopropyl-1H-pyrrole-2-carboxylic acid could be used in the development of new antibacterial and antifungal agents.
Antiprotozoal and Antimalarial Applications
Pyrrole-containing compounds are known to have antiprotozoal and antimalarial properties . This indicates a potential application of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid in the treatment of protozoal infections and malaria.
6. Role in Synthesis of Bioactive Compounds 1-cyclopropyl-1H-pyrrole-2-carboxylic acid is an important platform intermediate and building block for a number of high-value products, including the amino acid proline, and bioactive marine natural products .
Potential Role in HIV Treatment
Pyrrole-containing compounds are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases . This suggests a potential application of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid in the treatment of HIV.
8. Role in the Synthesis of High-Value Products 1-cyclopropyl-1H-pyrrole-2-carboxylic acid (PCA) is an important platform intermediate and building block for a number of high-value products . This suggests that PCA could be used in the synthesis of various high-value products.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific information on “1-cyclopropyl-1H-pyrrole-2-carboxylic acid”, it’s difficult to say exactly how it interacts with its targets. Many similar compounds work by binding to specific receptors or enzymes, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, which have a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of Action
Without specific studies on “1-cyclopropyl-1H-pyrrole-2-carboxylic acid”, it’s difficult to say what the molecular and cellular effects of its action might be. Similar compounds have been found to have a wide range of biological activities, suggesting that they could have multiple effects at the cellular level .
Eigenschaften
IUPAC Name |
1-cyclopropylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(11)7-2-1-5-9(7)6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFAGHFIPYSSIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
1155519-52-0 | |
| Record name | 1-cyclopropyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(2-Amino-4-bromophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517974.png)

![2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517977.png)

![[(Cyclopropylmethyl)carbamoyl]formic acid](/img/structure/B1517979.png)
![3-{[(2-Methoxyethyl)sulfanyl]methyl}aniline](/img/structure/B1517981.png)






![2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid](/img/structure/B1517995.png)
![3-[5-Bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B1517996.png)